Toltrazuril Sulfoxide Displays Intermediate Elimination Kinetics Distinct from Both Parent Drug and Terminal Metabolite in Porcine Pharmacokinetics
In a direct head-to-head pharmacokinetic study in pigs following a single oral administration of toltrazuril (20 mg/kg), the intermediary metabolite toltrazuril sulfoxide (TZR-SO) exhibited a terminal elimination half-life of 53.2 hours, which is markedly shorter than that of the terminal active metabolite toltrazuril sulfone (TZR-SO₂) at 245 hours, yet longer than that of the parent drug toltrazuril (TZR) at 68.9 hours [1]. This differential elimination profile establishes that toltrazuril sulfoxide is a transient, not terminal, species in the metabolic cascade.
| Evidence Dimension | Terminal elimination half-life (t₁/₂) in pigs |
|---|---|
| Target Compound Data | 53.2 hours (20 mg/kg group) |
| Comparator Or Baseline | Toltrazuril (TZR): 68.9 hours; Toltrazuril sulfone (TZR-SO₂): 245 hours |
| Quantified Difference | TZR-SO half-life is 78% shorter than TZR-SO₂ and 23% shorter than TZR |
| Conditions | Male pigs, single oral administration of toltrazuril at 20 mg/kg body weight, plasma analysis by LC-MS |
Why This Matters
This quantitative distinction validates the necessity of procuring toltrazuril sulfoxide as a discrete reference standard for accurate pharmacokinetic modeling; using the parent drug or terminal metabolite as a proxy would introduce systematic errors in estimating systemic exposure and clearance rates.
- [1] Lim JH, Kim MS, Hwang YH, et al. Pharmacokinetics of toltrazuril and its metabolites, toltrazuril sulfoxide and toltrazuril sulfone, after a single oral administration to pigs. J Vet Med Sci. 2010;72(8):1085-1087. View Source
